(4-Acetyl-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-Acetyl-3,5-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyl-3,5-difluorophenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, a common method is the reaction of 4-acetyl-3,5-difluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rates and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Acetyl-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: The acetyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
(4-Acetyl-3,5-difluorophenyl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry: It is employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-Acetyl-3,5-difluorophenyl)boronic acid exerts its effects often involves the formation of a boronate ester with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the acetyl group.
4-Acetylphenylboronic acid: Similar structure but lacks the difluoro groups.
3,4-Difluorophenylboronic acid: Similar structure but with different fluorine substitution pattern.
Uniqueness
(4-Acetyl-3,5-difluorophenyl)boronic acid is unique due to the presence of both acetyl and difluoro groups, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents can also affect the compound’s physical properties and its interactions with other molecules.
Properties
Molecular Formula |
C8H7BF2O3 |
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Molecular Weight |
199.95 g/mol |
IUPAC Name |
(4-acetyl-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)8-6(10)2-5(9(13)14)3-7(8)11/h2-3,13-14H,1H3 |
InChI Key |
LBFQLGBCCIRPRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)C)F)(O)O |
Origin of Product |
United States |
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